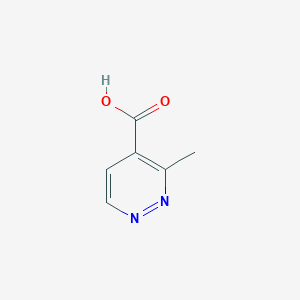

3-Methylpyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-methylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-5(6(9)10)2-3-7-8-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQRGFJATKOAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696885 | |

| Record name | 3-Methylpyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933715-17-4 | |

| Record name | 3-Methylpyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methylpyridine-4-carboxylic Acid: A Vital Heterocyclic Building Block

A Note on the Target Compound: 3-Methylpyridazine-4-carboxylic Acid

A thorough search of prominent chemical databases and the scientific literature yielded no significant data for "this compound." This includes a lack of a registered CAS number, detailed synthesis protocols, and application data. The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a recognized pharmacophore. However, the specific substitution pattern requested appears to be a novel or not yet publicly documented compound.

Given the scarcity of information on the requested molecule, this guide will focus on a structurally related and extensively documented compound: 3-Methylpyridine-4-carboxylic acid . This molecule shares the core features of a methylated heterocyclic carboxylic acid and is a valuable building block in medicinal chemistry and materials science. Understanding its properties and synthesis provides a strong foundational knowledge applicable to the broader class of substituted nitrogen-containing heterocycles. The key structural difference is the presence of a single nitrogen atom in the pyridine ring versus two adjacent nitrogen atoms in the pyridazine ring.

Introduction to 3-Methylpyridine-4-carboxylic Acid

3-Methylpyridine-4-carboxylic acid, also known as 3-methyl-isonicotinic acid, is a derivative of pyridine, a fundamental aromatic heterocycle. The presence of both a carboxylic acid and a methyl group on the pyridine ring makes it a versatile intermediate in organic synthesis. These functional groups offer multiple reaction sites for elaboration into more complex molecules, particularly in the development of pharmaceuticals and functional materials.

Core Compound Identification and Properties

The unambiguous identification of a chemical compound is critical for research and development. The key identifiers and physicochemical properties of 3-Methylpyridine-4-carboxylic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4021-12-9 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1][2][3] |

| Molecular Weight | 137.14 g/mol | [1] |

| IUPAC Name | 3-Methylpyridine-4-carboxylic acid | [2] |

| Melting Point | 235 °C | [3] |

| Boiling Point | 389 °C | [3] |

| Appearance | Colorless crystalline solid | [3] |

| Solubility | Soluble in water and organic solvents | [3] |

Chemical Structure

The structure of 3-Methylpyridine-4-carboxylic acid features a pyridine ring substituted at the 3-position with a methyl group and at the 4-position with a carboxylic acid.

Caption: Generalized workflow for the synthesis of pyridine carboxylic acids.

Detailed Experimental Protocol: Oxidation of a Methylpyridine

While a specific protocol for the synthesis of 3-Methylpyridine-4-carboxylic acid from a readily available precursor is not explicitly detailed in the search results, a general procedure for the oxidation of a methyl group on a pyridine ring can be adapted. One common method involves using potassium permanganate (KMnO₄).

Principle: Potassium permanganate is a powerful oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid. The reaction is typically performed in an aqueous solution, and the product is isolated after acidification.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the starting methylpyridine in water.

-

Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the reaction mixture. The addition is often done portion-wise to control the exothermic reaction.

-

Reaction Conditions: Heat the mixture to reflux for several hours until the characteristic purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide.

-

Wash the filter cake with hot water to recover any adsorbed product.

-

Combine the filtrate and washings.

-

Acidify the solution with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 3-4. This will protonate the carboxylate salt and cause the carboxylic acid to precipitate.

-

-

Isolation and Purification:

-

Collect the precipitated product by filtration.

-

Wash the solid with cold water to remove any remaining inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., water or an alcohol/water mixture) to obtain the pure 3-Methylpyridine-4-carboxylic acid.

-

Self-Validating System: The purity of the final product can be confirmed by its melting point, which should be sharp and match the literature value (235 °C).[3] Further characterization by spectroscopic methods such as NMR and IR is recommended to confirm the structure.

Applications in Research and Drug Development

Pyridine carboxylic acids are considered "privileged structures" in medicinal chemistry. [4]Their rigid framework and ability to participate in hydrogen bonding and other non-covalent interactions make them ideal scaffolds for designing enzyme inhibitors and receptor ligands.

-

Enzyme Inhibition: The carboxylic acid moiety can mimic the substrate of an enzyme or interact with key residues in the active site. The pyridine ring provides a scaffold for orienting other functional groups to optimize binding.

-

Intermediate in Organic Synthesis: 3-Methylpyridine-4-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid can be converted to esters, amides, or other functional groups, while the pyridine ring can undergo further substitutions.

-

Ligand for Metal Complexes: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid can coordinate with metal ions, making this molecule a potential ligand in the synthesis of organometallic complexes. [3]These complexes can have applications in catalysis and materials science.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-Methylpyridine-4-carboxylic acid.

-

Hazards: It is classified as an irritant, causing irritation to the eyes, respiratory system, and skin. [3]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [3]* Handling: Avoid inhaling dust and gas, and prevent contact with the skin. [3]* Storage: Store in an inert atmosphere at room temperature. [3]

Conclusion

3-Methylpyridine-4-carboxylic acid is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis, based on the oxidation of the corresponding methylpyridine, is a well-established chemical transformation. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an important intermediate in the development of new pharmaceuticals and functional materials. While the initially requested "this compound" remains an elusive target, the study of its pyridine analogue provides a solid and instructive foundation for researchers in the field.

References

-

Matrix Fine Chemicals. 3-METHYLPYRIDINE-4-CARBOXYLIC ACID. [Link]

-

ChemBK. 3-methylpyridine-4-carboxylic acid. [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

Spectroscopic data for 3-Methylpyridazine-4-carboxylic acid (NMR, IR, Mass Spec)

An In-depth Technical Guide:

Spectroscopic Data for 3-Methylpyridazine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. The pyridazine core is a significant scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] A thorough understanding of the spectroscopic profile of novel derivatives like this compound is paramount for unambiguous identification, purity assessment, and structural elucidation in research and drug development.[2] As experimental data for this specific molecule is not widely available in public-access databases, this guide synthesizes predictive data based on foundational spectroscopic principles and analysis of analogous pyridazine and carboxylic acid structures. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing not only the expected data but also the underlying scientific rationale and validated protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[2] For this compound, both ¹H and ¹³C NMR will provide definitive information about the arrangement of atoms. The electronegative nitrogen atoms in the pyridazine ring are expected to have a significant deshielding effect on adjacent protons and carbons, leading to characteristic downfield shifts.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the different chemical environments of the protons. The data is predicted for a standard analysis in DMSO-d₆, a common solvent for polar heterocyclic compounds.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~13.0 - 13.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded, concentration-dependent, and often exchanges, resulting in a very broad signal far downfield. |

| ~9.20 | Doublet | 1H | H-6 (Pyridazine Ring) | This proton is adjacent to a nitrogen atom and is expected to be the most downfield of the ring protons. |

| ~7.80 | Doublet | 1H | H-5 (Pyridazine Ring) | This proton is coupled to H-6 and appears further upfield. |

| ~2.75 | Singlet | 3H | Methyl (-CH₃) | The methyl group protons are attached to an sp² carbon and are expected to appear as a sharp singlet in this region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide critical information about the carbon skeleton, with the carbonyl carbon and the ring carbons being the most notable.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~166.5 | Carboxylic Acid (-C OOH) | The carbonyl carbon of a carboxylic acid is characteristically found in this highly deshielded region.[3] |

| ~155.0 | C-3 (Pyridazine Ring) | Carbon atom bearing the methyl group and adjacent to a nitrogen atom. |

| ~152.0 | C-6 (Pyridazine Ring) | Carbon atom adjacent to a nitrogen atom. |

| ~135.0 | C-4 (Pyridazine Ring) | Carbon atom bearing the carboxylic acid group. |

| ~128.0 | C-5 (Pyridazine Ring) | The only CH carbon in the pyridazine ring. |

| ~22.0 | Methyl (-C H₃) | Aliphatic carbon signal, appearing in the upfield region of the spectrum. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The choice of a suitable deuterated solvent is the first critical step.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve polar compounds and to observe the exchangeable carboxylic acid proton.[2]

-

Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the NMR spectrometer.

-

Spectrometer Tuning: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic tuning and matching of the probe for both ¹H and ¹³C frequencies to maximize sensitivity.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, which is validated by a sharp and symmetrical solvent peak.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Caption: NMR data acquisition and processing workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.[4]

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 2500 - 3300 | O-H stretch | Strong, Very Broad | Carboxylic Acid (-COOH) |

| ~1710 | C=O stretch | Strong, Sharp | Carboxylic Acid (-C=O ) |

| ~1600 & ~1475 | C=N / C=C stretches | Medium | Pyridazine Ring |

| ~1300 | C-O stretch | Medium | Carboxylic Acid (-C-O ) |

| 2950 - 3050 | C-H stretches | Medium-Weak | Aromatic & Methyl C-H |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Modern FT-IR spectrometers equipped with an ATR accessory offer a simple and fast method for analyzing solid samples.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol to wipe the crystal surface and allow it to dry completely.

-

Background Collection: Collect a background spectrum of the empty ATR stage. This is a critical self-validating step that subtracts the spectral contributions of air (CO₂ and H₂O) from the final sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible results.

-

Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

Data Analysis: The resulting spectrum (in % Transmittance or Absorbance vs. Wavenumber) is analyzed by identifying the key absorption bands and comparing them to known functional group frequencies.

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.[3]

Predicted Mass Spectrum

The molecular formula for this compound is C₇H₆N₂O₂. The calculated monoisotopic mass is 150.0430 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The primary peak is expected at m/z = 150 .

-

Key Fragments: The fragmentation is often driven by the stability of the resulting ions.

-

[M - OH]⁺ (m/z = 133): Loss of a hydroxyl radical is a common fragmentation for carboxylic acids.

-

[M - COOH]⁺ (m/z = 105): Loss of the entire carboxyl group as a radical.

-

Acylium Ion [M - OH]⁺ → [C₇H₅N₂O]⁺ (m/z = 133): This ion can further lose carbon monoxide (CO).

-

[M - H₂O]⁺ (m/z = 132): Potential loss of water, though less common under EI for this structure.

-

Experimental Protocol: Mass Spectrometry Data Acquisition

A common approach for a solid, polar compound is Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

LC Separation (Optional but Recommended): Inject the sample into an HPLC system coupled to the mass spectrometer. A reversed-phase C18 column can be used to ensure purity before the sample enters the mass spectrometer.

-

Ionization: The sample eluting from the LC is introduced into the ESI source. In positive ion mode, the molecule is expected to be protonated, yielding the [M+H]⁺ ion at m/z = 151.0502 .

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight). Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

-

Tandem MS (MS/MS): To validate the structure, perform a product ion scan on the [M+H]⁺ precursor ion. This involves isolating the m/z 151 ion and fragmenting it to observe its daughter ions, which confirms the fragmentation pattern.[2]

-

Data Analysis: Determine the molecular weight from the m/z of the molecular ion and analyze the fragmentation pattern to confirm the proposed structure.

Caption: LC-MS/MS workflow for structural confirmation.

Integrated Spectroscopic Analysis

While each technique provides valuable information, their combined power allows for unambiguous structure confirmation. The integrated approach ensures the highest level of scientific integrity.

-

MS confirms the molecular formula (C₇H₆N₂O₂).

-

IR confirms the presence of key functional groups (a carboxylic acid and an aromatic ring).

-

NMR (¹H and ¹³C) pieces together the exact atomic connectivity, confirming the 3-methyl and 4-carboxylic acid substitution pattern on the pyridazine ring.

This synergistic use of orthogonal analytical techniques is the cornerstone of chemical characterization in modern drug discovery and development.

Caption: Integrated approach for structure elucidation.

References

-

Dudek, G., & Fanto, P. (1970). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

-

Vieira, L. M., et al. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta. Available at: [Link]

-

Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Theses. Available at: [Link]

-

Hafez, H. N., et al. (2011). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available at: [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Methylpyridazine-4-carboxylic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Methylpyridazine-4-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this and related heterocyclic compounds. This document moves beyond a simple data sheet to offer insights into the molecular factors governing solubility and provides detailed protocols for its empirical determination.

Executive Summary

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and biological screening. This guide establishes a theoretical framework for understanding its solubility profile, offers predictions for its behavior in various organic solvents, and provides robust experimental protocols for accurate solubility determination. While direct experimental solubility data for this specific molecule is not extensively available in public literature, this guide leverages data from analogous structures to provide a well-rounded and practical resource.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses three key functional components that dictate its interactions with different solvents: the pyridazine ring, the carboxylic acid group, and the methyl group.

-

Pyridazine Ring : This diazine heterocycle contains two adjacent nitrogen atoms, making it a polar aromatic system with a significant dipole moment. The nitrogen atoms are capable of acting as hydrogen bond acceptors. The pyridazine ring itself is more polar than a benzene ring, which generally imparts greater solubility in polar solvents.[1]

-

Carboxylic Acid Group : This functional group is a strong hydrogen bond donor and acceptor. Its presence significantly increases the polarity of the molecule and provides a site for acid-base interactions. The carboxylic acid moiety generally promotes solubility in polar protic solvents.[2]

-

Methyl Group : As a small, nonpolar alkyl group, the methyl substituent has a minor impact on the overall polarity but can influence crystal packing and slightly increase lipophilicity.

A summary of the key physicochemical properties for this compound and a closely related pyridine analog are presented in Table 1. The pyridine analog provides a useful, albeit imperfect, point of comparison.

| Property | This compound (Predicted/Inferred) | 3-Methylpyridine-4-carboxylic acid |

| Molecular Formula | C₆H₆N₂O₂ | C₇H₇NO₂ |

| Molecular Weight | 138.12 g/mol | 137.14 g/mol [3][4][5] |

| Appearance | Expected to be a crystalline solid | White to tan crystalline powder |

| Melting Point | Not available | 235 °C[3] |

| pKa | Expected to be in the range of 2-4 for the carboxylic acid | ~0.82 (Predicted)[3] |

| XlogP (Predicted) | -0.2 | Not available |

Table 1: Physicochemical Properties of this compound and its Pyridine Analog.

The predicted negative XlogP value for this compound suggests a preference for hydrophilic environments.[6]

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The polarity and hydrogen bonding capabilities of this compound suggest a greater affinity for polar solvents.

Factors Influencing Solubility

The interplay of intermolecular forces between the solute (this compound) and the solvent determines the extent of dissolution.

Caption: Key factors influencing the solubility of this compound.

Predicted Solubility in Different Classes of Organic Solvents

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water) : These solvents can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capabilities of the carboxylic acid group and the pyridazine nitrogens, this compound is expected to exhibit good solubility in these solvents. The parent compound, pyridazine, is miscible with water and soluble in ethanol.[7][8]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone) : These solvents are polar and can act as hydrogen bond acceptors. They will readily interact with the carboxylic acid proton. Therefore, good to moderate solubility is anticipated in these solvents. Pyridazine is soluble in acetone.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene) : These solvents lack polarity and cannot participate in hydrogen bonding. A significant energy penalty would be required to break the strong intermolecular forces of the solute's crystal lattice. Consequently, this compound is expected to have poor to negligible solubility in nonpolar solvents. Pyridazine itself has low solubility in hexane.[7]

Experimental Determination of Solubility

Given the lack of published quantitative data, empirical determination is essential. The following section provides a detailed, self-validating protocol for determining the solubility of this compound in a given organic solvent.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker or use a magnetic stir bar.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter an aliquot of the supernatant through a syringe filter. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Sample Dilution and Analysis:

-

Accurately dilute a known volume of the clear saturated solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the test solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. While specific experimental data is limited, a strong theoretical framework based on its molecular structure allows for reliable predictions of its solubility behavior. The compound is expected to be most soluble in polar protic and polar aprotic solvents, with limited solubility in nonpolar media. The detailed experimental protocol provided herein empowers researchers to generate precise and accurate solubility data, which is fundamental for the successful application of this compound in research and development.

References

-

Solubility of Things. (n.d.). Solubility of Pyridazine. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-methylpyridine-4-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53414730, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H6N2O2). Retrieved from [Link]

-

Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-METHYLPYRIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 4-Methylpyridine-3-carboxylic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74208, 3-Methylpyridazine. Retrieved from [Link]

-

Research and Reviews: Journal of Medicinal & Organic Chemistry. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Retrieved from [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. chembk.com [chembk.com]

- 4. 3-METHYLPYRIDINE-4-CARBOXYLIC ACID | CAS [matrix-fine-chemicals.com]

- 5. synchem.de [synchem.de]

- 6. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Pyridazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 3-Methylpyridazine-4-carboxylic Acid

Foreword: The Strategic Importance of 3-Methylpyridazine-4-carboxylic Acid

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties, stemming from the adjacent nitrogen atoms, confer specific binding characteristics and metabolic profiles. This compound, in particular, serves as a crucial building block for the synthesis of complex molecules in drug discovery and development. Its strategic methyl and carboxylic acid functionalities at the 3- and 4-positions, respectively, allow for diverse chemical modifications, making it a valuable intermediate for creating libraries of novel compounds for high-throughput screening. This guide provides an in-depth exploration of the primary synthetic pathways to this important molecule, offering both theoretical understanding and practical, field-proven insights for researchers and scientists.

PART 1: Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound reveals two primary strategic approaches for its synthesis. The choice between these pathways often depends on the availability of starting materials, desired scale of synthesis, and tolerance for multi-step procedures.

Caption: General workflow for pyridazine synthesis via IEDDA.

Experimental Protocol: Synthesis of Methyl 3-Methylpyridazine-4-carboxylate (Illustrative)

-

Step 1: In Situ Generation of the Enamine. To a solution of methyl pyruvate (1.0 eq) in anhydrous toluene, add a secondary amine (e.g., pyrrolidine, 1.1 eq). Heat the mixture at reflux with a Dean-Stark trap to remove water and drive the formation of the enamine.

-

Step 2: Cycloaddition. Cool the enamine solution to room temperature. Add a solution of 3,6-dimethyl-1,2,4,5-tetrazine (1.0 eq) in dichloromethane dropwise. The characteristic purple color of the tetrazine should fade upon reaction. Stir the reaction mixture at room temperature for 12-24 hours.

-

Step 3: Oxidation. After the cycloaddition is complete (monitored by TLC), add an oxidizing agent such as potassium permanganate or DDQ to aromatize the dihydropyridazine intermediate to the pyridazine.

-

Step 4: Work-up and Purification. Quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield methyl 3-methylpyridazine-4-carboxylate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The formation of the enamine is a condensation reaction that produces water. Removing water with a Dean-Stark trap is crucial to drive the equilibrium towards the product.

-

Choice of Oxidant: The dihydropyridazine intermediate is often unstable. A mild and effective oxidizing agent is necessary to achieve a high yield of the aromatic pyridazine product.

Data Presentation: Comparison of Reaction Conditions

| Diene | Dienophile Precursor | Oxidizing Agent | Solvent | Yield (%) |

| 3,6-Dimethyl-tetrazine | Methyl pyruvate | KMnO4 | Toluene/DCM | 45-55 |

| 3,6-Diphenyl-tetrazine | Ethyl pyruvate | DDQ | Acetonitrile | 50-60 |

Pathway 2: Functionalization of a 3-Methylpyridazine Core

This strategy hinges on the availability of a suitable 3-methylpyridazine precursor. A highly viable route is the synthesis of 3-methyl-4-cyanopyridazine followed by hydrolysis of the nitrile group to a carboxylic acid.

Caption: Synthesis via functionalization of a pyridazine core.

The starting material, 3-chloro-4-methylpyridazine, can be synthesized from 4-methyl-3(2H)-pyridazinone by treatment with a chlorinating agent like phosphorus oxychloride. [1] Experimental Protocol: Synthesis of 3-Methyl-4-cyanopyridazine

-

Step 1: Cyanation. In a round-bottom flask, combine 3-chloro-4-methylpyridazine (1.0 eq) with sodium cyanide (1.2 eq) in a polar aprotic solvent such as DMSO or DMF.

-

Step 2: Reaction. Heat the mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

Step 3: Work-up and Purification. After completion, cool the reaction mixture and pour it into ice water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 3-methyl-4-cyanopyridazine.

Experimental Protocol: Hydrolysis of 3-Methyl-4-cyanopyridazine

-

Step 1: Acid Hydrolysis. To a solution of 3-methyl-4-cyanopyridazine (1.0 eq) in a mixture of water and a co-solvent like ethanol, add concentrated sulfuric acid (2-3 eq) or hydrochloric acid.

-

Step 2: Reaction. Heat the mixture at reflux for 6-12 hours. The nitrile will first hydrolyze to the corresponding amide and then to the carboxylic acid.

-

Step 3: Work-up and Purification. Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain this compound. Further purification can be achieved by recrystallization.

Trustworthiness of the Protocol:

The hydrolysis of nitriles to carboxylic acids is a fundamental and well-established transformation in organic chemistry. [2]The reaction proceeds through a stable amide intermediate, and the conditions can be tuned (acidic or basic) to suit the substrate's stability.

Data Presentation: Comparison of Hydrolysis Conditions

| Hydrolysis Condition | Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acidic | H2SO4 | 100 (Reflux) | 8 | 85-95 |

| Basic | NaOH | 100 (Reflux) | 12 | 80-90 |

PART 3: Alternative and Emerging Strategies

While the two primary pathways described are robust, other methods are emerging. For instance, the direct C-H carboxylation of pyridines using CO2 has been reported, which could potentially be adapted for pyridazines. [3]This approach is highly atom-economical and aligns with the principles of green chemistry. However, controlling the regioselectivity on a substituted pyridazine ring remains a significant challenge.

Another potential route is the oxidation of 3,4-dimethylpyridazine. This would require the selective oxidation of the methyl group at the 4-position over the one at the 3-position, which could be challenging due to the similar electronic environments. A patent for the synthesis of a related pyridazine carboxylic acid suggests that oxidation of a methyl group on the pyridazine ring is feasible using strong oxidizing agents like potassium permanganate in an acidic medium. [4]

Conclusion

The synthesis of this compound can be approached through several viable pathways. The choice of strategy will ultimately be dictated by the specific needs of the research program, including the availability of starting materials, required scale, and the synthetic chemist's expertise. The cycloaddition approach offers a convergent route to construct the core structure, while the functionalization of a pre-existing pyridazine ring provides a more linear, but often highly efficient, alternative. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of efficient and scalable syntheses for key building blocks like this compound will remain an area of active research and innovation.

References

-

Synthesis of Substituted Methyl Pyridazine-4-carboxylates via Cycloaddition of Diazomethane to 2,3-Disubstituted 2-Cyclopropenecarboxylic Acids. (2025). ResearchGate. [Link]

-

[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. (n.d.). PubMed Central. [Link]

- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.).

-

Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. (2024). ChemistryViews. [Link]

Sources

- 1. 3-Chloro-4-methylpyridazine | 68206-04-2 [chemicalbook.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]

- 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Methylpyridazine-4-carboxylic Acid: Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridazine-4-carboxylic acid, a substituted pyridazine derivative, represents a class of heterocyclic compounds that has garnered significant interest in various scientific disciplines, particularly in medicinal chemistry and materials science. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts unique electronic and steric properties to its derivatives, making them valuable scaffolds for the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this compound, offering valuable insights for researchers and professionals working in drug discovery and chemical synthesis.

While the broader family of pyridazines has been known since the late 19th century, with initial synthesis efforts dating back to the work of pioneers like Fischer and Tauber, the specific history of this compound is more recent and less extensively documented.[1][2] Its emergence is tied to the broader exploration of pyridazine chemistry and the development of synthetic methods to create specifically substituted derivatives.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 933715-17-4 | [2] |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Predicted XlogP | -0.2 | [2] |

| Predicted pKa | Not available |

Historical Timeline and Discovery

The documented history of this compound is intrinsically linked to the synthesis of its ethyl ester, ethyl 3-methylpyridazine-4-carboxylate. A pivotal publication in 1991 by Jean-Pierre Vors in the Journal of Heterocyclic Chemistry described the use of this ester as a starting material for the synthesis of a novel pyrido[4,3-c]pyridazin-5(6H)-one ring system.[3] This indicates that ethyl 3-methylpyridazine-4-carboxylate, and by extension the parent carboxylic acid, were known and synthetically accessible at that time.

The 1991 paper details a synthetic route starting from a hetero Diels-Alder reaction, a powerful tool in heterocyclic chemistry for the construction of six-membered rings. This suggests that the initial synthesis of the 3-methylpyridazine-4-carboxylate scaffold likely emerged from the application of such modern synthetic methodologies to create specifically substituted pyridazines.[3]

Further investigation into the historical context of pyridazine chemistry reveals that the fundamental synthesis of the pyridazine ring often involves the condensation of 1,4-dicarbonyl compounds or related synthons with hydrazine.[4] The development of methods to control the regioselectivity of these reactions was crucial for accessing asymmetrically substituted pyridazines like the 3,4-disubstituted pattern seen in the target molecule.

Key Synthetic Methodologies

The synthesis of this compound and its derivatives generally relies on the construction of the pyridazine ring with the desired substitution pattern, followed by functional group manipulations.

Hetero Diels-Alder Approach

One of the key strategies for the synthesis of the 3,4-disubstituted pyridazine core is the hetero Diels-Alder reaction. This cycloaddition reaction involves a 1,2-diaza-1,3-diene reacting with an appropriate dienophile. For the synthesis of the ethyl ester of the title compound, a plausible pathway involves the reaction of a substituted 1,2-diaza-1,3-diene with ethyl vinyl ether. The resulting 1,4,5,6-tetrahydropyridazine can then be oxidized to the aromatic pyridazine.[3] Subsequent hydrolysis of the ethyl ester would yield this compound.

Experimental Protocol: Synthesis of Ethyl 3-Methylpyridazine-4-carboxylate via Hetero Diels-Alder Reaction (Conceptual)

This is a conceptual protocol based on the general principles of the hetero Diels-Alder reaction mentioned in the literature.[3] Specific reagents, conditions, and yields would require experimental optimization.

-

Generation of the 1,2-Diaza-1,3-diene: A suitable precursor, such as a substituted α,β-unsaturated hydrazone, is treated with a dehydrating agent or undergoes thermal elimination to generate the reactive 1,2-diaza-1,3-diene in situ. The substituents on the diazadiene are chosen to yield the desired 3-methyl substitution pattern.

-

Cycloaddition: The generated 1,2-diaza-1,3-diene is reacted with an excess of a dienophile, such as ethyl vinyl ether, in an appropriate solvent (e.g., toluene, xylene) at elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Oxidation: Upon completion of the cycloaddition, the resulting 1,4,5,6-tetrahydropyridazine is oxidized to the aromatic pyridazine. Common oxidizing agents for this transformation include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or elemental sulfur at high temperatures.

-

Purification: The crude reaction mixture is purified by column chromatography on silica gel to isolate the desired ethyl 3-methylpyridazine-4-carboxylate.

-

Hydrolysis: The purified ethyl ester is then hydrolyzed to the carboxylic acid by treatment with an aqueous base (e.g., NaOH, KOH) followed by acidification, or under acidic conditions (e.g., HCl, H₂SO₄). The resulting this compound is then isolated by filtration or extraction.

Caption: Conceptual workflow for the synthesis of this compound.

Potential Applications and Future Directions

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of research and development:

-

Medicinal Chemistry: Pyridazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] The presence of both a methyl group and a carboxylic acid functionality on the pyridazine ring of the title compound provides two key points for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. The carboxylic acid can be converted to amides, esters, and other functional groups, while the methyl group can potentially be functionalized.

-

Materials Science: Heterocyclic carboxylic acids are often used as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of extended structures with potential applications in gas storage, catalysis, and sensing.

-

Agrochemicals: The pyridazine core is also found in some herbicides and insecticides. Further derivatization of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

The relative scarcity of detailed studies on this compound suggests that this compound and its derivatives represent an underexplored area of chemical space with significant potential for new discoveries.

Conclusion

This compound is a fascinating heterocyclic compound whose documented history, while not as extensive as that of its parent pyridazine ring, is rooted in the advancement of modern synthetic organic chemistry. The hetero Diels-Alder reaction has emerged as a key strategy for the construction of its core structure, providing a versatile route to this and other substituted pyridazines. While its specific applications are still emerging, the inherent chemical functionalities of this compound make it a promising building block for the development of new pharmaceuticals, functional materials, and agrochemicals. Further research into the synthesis, properties, and biological activities of this compound is warranted and holds the potential for significant scientific and technological advancements.

References

- Vors, J.-P. A Novel Approach to the Pyrido[4,3-c]pyridazine Ring System. J. Heterocycl. Chem.1991, 28 (4), 1043–1044.

-

PubChem. This compound. National Center for Biotechnology Information. [Link] (accessed Dec 18, 2023).

-

Journal of the American Chemical Society. Pyridazinemonocarboxylic Acids and Derivatives. [Link] (accessed Dec 18, 2023).

-

Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, 2022. [Link] (accessed Dec 18, 2023).

Sources

- 1. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

- 3. A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. [combichemistry.com]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

3-Methylpyridazine-4-carboxylic acid and its derivatives

An In-depth Technical Guide on the Core of 3-Methylpyridazine-4-carboxylic Acid and Its Derivatives

Abstract: this compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, proposed synthetic routes, strategies for derivatization, and a roadmap for the systematic evaluation of its biological activity. It is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this emerging chemical scaffold.

Introduction and Current Landscape

This compound (CAS 933715-17-4) is a pyridazine derivative characterized by a methyl group at the 3-position and a carboxylic acid at the 4-position of the pyridazine ring.[1][2][3][4] While commercially available from several suppliers, detailed scientific literature on its synthesis, derivatization, and biological applications is limited. This guide aims to bridge this gap by providing a scientifically grounded framework for its investigation. By leveraging established principles of heterocyclic chemistry, we will outline plausible synthetic methodologies and a strategic approach to unlocking the therapeutic potential of its derivatives.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of a core compound is fundamental to its development. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 933715-17-4 | [1][2][3][4] |

| Molecular Formula | C₆H₆N₂O₂ | [1][2] |

| Molecular Weight | 138.13 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Purity | >95% (typical from suppliers) | |

| SMILES | Cc1c(C(=O)O)cnn1 | |

| InChI Key | UTQRGFJATKOAMS-UHFFFAOYSA-N |

Proposed Synthetic Routes for this compound

While specific literature on the synthesis of this compound is scarce, we can propose plausible synthetic routes based on established reactions for related pyridazine and pyridine carboxylic acids. The choice of a particular route would depend on the availability of starting materials, desired scale, and safety considerations.

Route 1: From a Dicarbonyl Compound and Hydrazine

A common method for constructing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine. For the target molecule, a suitable precursor would be a 2-methyl-3-oxo-succinaldehyde derivative.

Caption: Proposed synthesis of this compound via condensation and oxidation.

Experimental Protocol (Hypothetical):

-

Condensation: Dissolve the 2-methyl-3-oxo-succinaldehyde derivative (1.0 eq) in a suitable solvent such as ethanol. Add hydrazine hydrate (1.1 eq) dropwise at room temperature. Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

Oxidation: After cooling, add an oxidizing agent (e.g., bromine in acetic acid or air bubbling with a catalyst) to the dihydropyridazine intermediate. Stir at room temperature until the aromatization is complete.

-

Work-up and Purification: Quench the reaction, adjust the pH to precipitate the carboxylic acid, and collect the solid by filtration. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Oxidation of a Precursor

Another viable approach is the oxidation of a precursor molecule, such as 3,4-dimethylpyridazine. This method is analogous to the synthesis of pyridine carboxylic acids from their corresponding methylpyridines.[5][6]

Caption: Synthesis via selective oxidation of 3,4-dimethylpyridazine.

Experimental Protocol (Hypothetical):

-

Oxidation: Suspend 3,4-dimethylpyridazine (1.0 eq) in water. Heat the mixture to 70-80 °C and add a strong oxidizing agent like potassium permanganate (KMnO₄, ~3.0 eq) portion-wise over several hours.

-

Work-up: After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture and filter off the manganese dioxide byproduct.

-

Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Derivatization Strategies for Drug Discovery

The carboxylic acid group of this compound is an excellent handle for chemical modification to generate a library of derivatives with diverse physicochemical and biological properties.

Amide and Ester Formation

Standard coupling reactions can be employed to synthesize a variety of amides and esters. These derivatives can modulate properties such as solubility, cell permeability, and target engagement.

Caption: Workflow for the synthesis of amide and ester derivatives.

Experimental Protocol: Amide Synthesis (General)

-

Activation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir for 15 minutes at room temperature.

-

Coupling: Add the desired amine (1.2 eq) to the reaction mixture.

-

Reaction: Stir at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or preparative HPLC.

Proposed Biological Evaluation Cascade

A systematic approach is crucial for evaluating the biological activity of the newly synthesized derivatives. A tiered screening cascade allows for the efficient identification of promising lead compounds.

Caption: A tiered workflow for the biological evaluation of derivatives.

This cascade begins with broad screening to identify initial "hits," followed by confirmation and potency determination. Promising compounds then enter the lead optimization phase, where systematic structural modifications are made to improve their pharmacological profile.

Conclusion and Future Directions

This compound represents an under-explored chemical scaffold with significant potential for the development of novel therapeutics. This guide provides a foundational framework for initiating a research program centered on this molecule. By employing the proposed synthetic strategies, derivatization workflows, and biological evaluation cascades, researchers can systematically explore the chemical space around this core and potentially identify novel compounds with valuable biological activities. Future work should focus on executing these proposed studies to generate empirical data and validate the hypotheses presented herein.

References

-

abcr Gute Chemie. AB458293 | CAS 933715-17-4. [Link]

-

ChemBK. 3-methylpyridine-4-carboxylic acid. [Link]

-

Matrix Fine Chemicals. 3-METHYLPYRIDINE-4-CARBOXYLIC ACID | CAS. [Link]

- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.

-

ACS Publications. OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS | The Journal of Organic Chemistry. [Link]

Sources

- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 2. 933715-17-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 933715-17-4 [sigmaaldrich.com]

- 4. 3-methyl-4-pyridazinecarboxylic acid | 933715-17-4 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermochemical Properties of 3-Methylpyridazine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Physicochemical Profile

3-Methylpyridazine-4-carboxylic acid (C₇H₆N₂O₂) is an aromatic heterocyclic compound with a molar mass of approximately 138.14 g/mol . Its structure, featuring a carboxyl group and a methyl group on the pyridazine core, dictates its chemical behavior and energetic properties. The adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment and influence the molecule's basicity and hydrogen bonding potential.[1]

Table 1: Key Physicochemical Properties of Pyridazine and Related Compounds

| Property | Value (this compound) | Value (Parent: Pyridazine) | Significance & Context |

| Molecular Formula | C₇H₆N₂O₂ | C₄H₄N₂[2] | Defines the elemental composition and molar mass. |

| Molar Mass | ~138.14 g/mol | 80.09 g/mol [2] | Essential for all stoichiometric and calorimetric calculations. |

| Melting Point | Not available | -8 °C[2] | The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding, significantly raising the melting point compared to the parent heterocycle. |

| Boiling Point | Not available | 208 °C[2] | High boiling point of the parent indicates strong dipole-dipole interactions. The carboxylic acid derivative is expected to decompose before boiling at atmospheric pressure. |

| Standard Enthalpy of Formation (Gas, 298 K) | Not experimentally determined | 224.9 kJ/mol[2] | A key measure of thermodynamic stability. The primary focus of this guide is to establish methods for its determination for the title compound. |

The introduction of the carboxylic acid and methyl groups onto the pyridazine scaffold is expected to significantly alter its thermochemical properties. The carboxylic acid moiety can form strong intermolecular hydrogen-bonded dimers in the solid state, which requires a substantial energy input to overcome during sublimation or fusion.

Computational Thermochemistry: A Predictive First Approach

In the absence of experimental data, high-level quantum chemical calculations provide a robust and reliable method for predicting thermochemical properties.[3] Modern composite methods, such as the Gaussian-n (G3, G4) or Complete Basis Set (CBS) theories, are designed to deliver sub-kcal/mol accuracy for the gas-phase enthalpy of formation.[3]

The core principle involves calculating the total atomization energy (ΣD₀) of the molecule. This is achieved by first optimizing the molecular geometry and calculating vibrational frequencies (to obtain the zero-point vibrational energy, ZPVE), followed by high-accuracy single-point energy calculations. The gas-phase enthalpy of formation at 298.15 K, ΔfH°(g, 298.15 K), is then derived using the following relation:

ΔfH°(g, 298.15 K) = Σ [ΔfH°(g, 298.15 K) of atoms] - ΣD₀ + H(298.15 K) - H(0 K)

where the experimental enthalpies of formation of the constituent atoms are well-known, and the thermal correction term (H(298.15 K) - H(0 K)) is obtained from statistical mechanics based on the calculated vibrational frequencies.

A reliable protocol for calculating the gas-phase enthalpy of formation involves a multi-step process that systematically refines the energy calculation.

Protocol for G4(MP2) Calculation:

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation using the B3LYP functional with the 6-31G(2df,p) basis set. This provides the equilibrium geometry, zero-point vibrational energy (ZPVE), and thermal corrections.

-

Energy Refinement: A series of single-point energy calculations are performed on the optimized geometry to approximate the CCSD(T) energy with a large basis set. This includes extrapolating the Hartree-Fock energy and adding corrections at various levels of theory (MP2, MP4, CCSD(T)).

-

Atomization Energy: The total energy of the molecule at 0 K (E₀) is used to calculate the atomization energy by subtracting the energies of the constituent atoms.

-

Enthalpy of Formation: The final gas-phase enthalpy of formation at 298.15 K is calculated by combining the atomization energy, experimental atomic enthalpies of formation, and the calculated thermal correction.

This systematic approach minimizes computational cost while maintaining high accuracy, making it a trustworthy method for predicting thermochemical data for novel compounds.[4]

Experimental Determination of Thermochemical Properties

Experimental measurement remains the definitive standard for thermochemical data. The primary properties of interest are the standard molar enthalpy of combustion (ΔcHm°), from which the enthalpy of formation in the crystalline state (ΔfHm°(cr)) is derived, and the standard molar enthalpy of sublimation (ΔcrgHm°), which connects the solid and gaseous states.

A prerequisite for accurate calorimetric measurements is a highly pure sample (>99.9%). While various synthetic routes exist for substituted pyridazines, a common approach for carboxylic acid derivatives involves the oxidation of a corresponding methyl group or hydrolysis of a nitrile.[5][6][7]

-

Synthesis: A potential route involves the oxidation of 3,4-dimethylpyridazine. Selective oxidation of the 4-methyl group can be challenging and may require specific catalysts or protecting group strategies.

-

Purification: The crude product must be purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) until the melting point is sharp and constant.

-

Characterization: Purity must be confirmed by multiple analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The absence of water is critical and can be verified by Karl Fischer titration.

The standard molar enthalpy of formation of the crystalline compound is determined from its standard molar enthalpy of combustion, measured using a static bomb combustion calorimeter.[8][9]

Protocol for Combustion Calorimetry:

-

Calibration: The energy equivalent of the calorimeter (εcalor) is determined by combusting a certified reference standard, typically benzoic acid.

-

Sample Preparation: A pellet of the purified this compound (mass precisely known) is placed in a crucible. A cotton fuse of known mass and combustion energy is attached.

-

Bomb Assembly: A small, known amount of distilled water is added to the bomb to ensure all acids formed are in aqueous solution. The bomb is sealed and pressurized with high-purity oxygen (typically ~3 MPa).

-

Combustion: The bomb is submerged in the calorimeter's water bath, and the system is allowed to reach thermal equilibrium. The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision.

-

Analysis: The contents of the bomb are analyzed to quantify the amount of nitric acid formed (from the nitrogen in the sample).

-

Calculation: The gross energy of combustion (ΔcU°) is calculated using the formula: ΔcU° = - (εcalor * ΔT - ΔUfuse - ΔU(HNO₃)).

-

Standard State Correction: This value is corrected to standard state conditions to yield the standard molar enthalpy of combustion, ΔcHm°, which is then used with the known enthalpies of formation of CO₂(g) and H₂O(l) to derive the standard molar enthalpy of formation of the crystalline compound, ΔfHm°(cr).

To determine the gas-phase enthalpy of formation, the enthalpy of sublimation must be measured. This value represents the energy required to transition the molecule from the solid to the gas phase. The Knudsen effusion technique is a highly reliable method for compounds with low vapor pressure.[8]

Protocol for Knudsen Effusion:

-

Apparatus: The sample is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice of known area.

-

Measurement: The cell is placed in a high-vacuum chamber. As the sample is heated to a specific temperature, molecules effuse through the orifice. The rate of mass loss is measured over time using a high-precision microbalance.

-

Vapor Pressure Calculation: The vapor pressure (p) at a given temperature (T) is calculated from the rate of mass loss using the Knudsen-Hertz equation.

-

Clausius-Clapeyron Analysis: The experiment is repeated at several different temperatures. The enthalpy of sublimation at the mean temperature, ΔcrgHm°(T), is determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

-

Correction to 298.15 K: The value is corrected to the standard temperature of 298.15 K using estimated or measured heat capacity differences between the gas and crystal phases.

Data Synthesis and Final Thermochemical Values

The final, and most useful, thermochemical property is the standard molar enthalpy of formation in the gaseous phase, ΔfHm°(g). It is derived by combining the results from the experimental procedures described above:

ΔfHm°(g) = ΔfHm°(cr) + ΔcrgHm°

This experimentally-derived gas-phase value serves as the ultimate benchmark for validating and refining the results from computational methods.[8] A close agreement (within 1-2 kcal/mol or ~4-8 kJ/mol) between the G4(MP2) prediction and the experimental result provides a high degree of confidence in the data.[3]

Table 2: Summary of Target Thermochemical Properties and Determination Methods

| Property | Symbol | Phase | Determination Method |

| Enthalpy of Combustion | ΔcHm° | Solid | Static Bomb Calorimetry |

| Enthalpy of Formation | ΔfHm°(cr) | Solid | Derived from ΔcHm° |

| Enthalpy of Sublimation | ΔcrgHm° | Solid → Gas | Knudsen Effusion / TGA |

| Enthalpy of Formation | ΔfHm°(g) | Gas | ΔfHm°(cr) + ΔcrgHm° |

| Enthalpy of Formation | ΔfHm°(g) | Gas | ab initio Calculation (e.g., G4(MP2)) |

Safety and Handling

While specific toxicity data for this compound is not widely published, compounds of this class should be handled with care. Pyridine derivatives can be irritants.[10]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

References

-

ChemBK. (2024). 3-methylpyridine-4-carboxylic acid. Retrieved from [Link]

-

Gutowski, K. E., Rogers, D. M., & Dixon, D. A. (2006). Accurate thermochemical properties for energetic materials applications. I. Heats of formation of nitrogen-containing heterocycles and energetic precursor molecules from electronic structure theory. The Journal of Physical Chemistry A, 110(48), 11890-11897. Retrieved from [Link]

-

Vaz, G. R., et al. (2021). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 26(11), 3373. Retrieved from [Link]

-

Ribeiro da Silva, M. A. V., et al. (2008). Enthalpy of formation of five-membered nitrogen-containing aromatic heterocycles. The Journal of Chemical Thermodynamics, 40(4), 667-674. Retrieved from [Link]

-

Ahmad, S., et al. (2022). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 27(19), 6542. Retrieved from [Link]

-

Matos, M. A. R., & Liebman, J. F. (2008). Experimental Thermochemistry of Heterocycles and Their Aromaticity: A Study of Nitrogen, Oxygen, and Sulfur Derivatives of Indane and Indene. Topics in Heterocyclic Chemistry, 14, 1-26. Retrieved from [Link]

-

Roux, M. V., et al. (2008). Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds. Journal of Chemical & Engineering Data, 53(4), 936-946. Retrieved from [Link]

-

Chambers, J. M., et al. (2019). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 10(2), 190-200. Retrieved from [Link]

-

Pérez-Barrera, E., et al. (2013). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry C, 117(37), 18995-19003. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

-

Puzzarini, C., & Barone, V. (2018). Computational strategies for the accurate thermochemistry and kinetics of gas-phase reactions. Physical Chemistry Chemical Physics, 20(23), 15686-15707. Retrieved from [Link]

-

Black, G., Depp, E., & Corson, B. B. (1948). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry, 13(4), 542-545. Retrieved from [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazine - Wikipedia [en.wikipedia.org]

- 3. Accurate thermochemical properties for energetic materials applications. I. Heats of formation of nitrogen-containing heterocycles and energetic precursor molecules from electronic structure theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ricerca.sns.it [ricerca.sns.it]

- 5. benchchem.com [benchchem.com]

- 6. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

Navigating the Synthesis and Supply of 3-Methylpyridazine-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridazine scaffold stands as a privileged heterocyclic motif, integral to the architecture of numerous biologically active agents. Among its derivatives, 3-Methylpyridazine-4-carboxylic acid emerges as a key building block, offering a versatile platform for the synthesis of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, synthesis, and strategic applications of this important molecule.

Commercial Availability: Sourcing a Key Precursor

Direct commercial availability of this compound in large quantities can be limited. However, its ethyl ester, ethyl 3-methylpyridazine-4-carboxylate (CAS No. 98832-80-5) , is readily accessible from several fine chemical suppliers.[1][2][3] This ester serves as a stable and convenient precursor, allowing for the straightforward generation of the desired carboxylic acid in the laboratory.

When sourcing this precursor, researchers should prioritize suppliers who provide comprehensive analytical data, including NMR, HPLC, and mass spectrometry, to ensure the identity and purity of the starting material.

Table 1: Representative Suppliers of Ethyl 3-Methylpyridazine-4-carboxylate

| Supplier | Product Name | CAS Number | Purity | Notes |

| AK Scientific, Inc. | Ethyl 3-methylpyridazine-4-carboxylate | 98832-80-5 | Not specified | Products are for research and development use only.[1] |

| BLD Pharm | Ethyl 3-methylpyridazine-4-carboxylate | 98832-80-5 | Not specified | Provides access to NMR, HPLC, LC-MS, and UPLC data. |

| CP Lab Safety | ethyl 3-methylpyridazine-4-carboxylate | 98832-80-5 | min 97% | For professional manufacturing and research use.[3] |

| Chemical Technology Co., LTD | ethyl 3-methylpyridazine-4-carboxylate | 98832-80-5 | ≥99% | Offers various specifications and packaging.[2] |

It is crucial to note that many suppliers explicitly state that their products are for research and development purposes only and must be handled by qualified personnel.[1][3]

Synthesis of this compound: A Practical Approach

The most direct and efficient laboratory-scale synthesis of this compound involves the hydrolysis of its commercially available ethyl ester. Both acid- and base-catalyzed hydrolysis are viable methods, with the choice often depending on the compatibility of other functional groups within the molecule and the desired workup procedure.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is a widely used and generally irreversible method for converting esters to carboxylic acids.[4] The reaction is typically high-yielding and proceeds under mild conditions.

Caption: Workflow for the saponification of ethyl 3-methylpyridazine-4-carboxylate.

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-methylpyridazine-4-carboxylate (1.0 eq) in a suitable solvent mixture, such as ethanol and water.

-

Saponification: Add an aqueous solution of sodium hydroxide (NaOH, 1.1 - 2.0 eq) to the flask.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until all the starting ester is consumed.

-

Workup: Cool the reaction mixture to room temperature. If ethanol was used as a co-solvent, remove it under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid (HCl). This will protonate the carboxylate salt, causing the carboxylic acid to precipitate.[1]

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

The rationale for using a base-catalyzed approach is its irreversibility, which drives the reaction to completion. The initial product is the sodium salt of the carboxylic acid, which is typically soluble in the aqueous reaction medium. Subsequent acidification allows for the isolation of the pure carboxylic acid.[1]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that can also be employed. To drive the equilibrium towards the formation of the carboxylic acid, a large excess of water is typically used.[1][4]

Caption: Workflow for the acid-catalyzed hydrolysis of ethyl 3-methylpyridazine-4-carboxylate.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend ethyl 3-methylpyridazine-4-carboxylate (1.0 eq) in an excess of dilute aqueous acid (e.g., 1-3 M HCl or H₂SO₄).

-

Heating: Heat the mixture to reflux. The reaction progress should be monitored by TLC or HPLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The carboxylic acid product may precipitate upon cooling.

-